N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring. This heterocyclic scaffold is substituted with a propyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide side chain is further linked to a 3,4-dimethoxyphenethyl group, which may enhance lipophilicity and influence receptor-binding interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-4-10-24-20(26)19-15(8-11-29-19)23-21(24)30-13-18(25)22-9-7-14-5-6-16(27-2)17(12-14)28-3/h5-6,8,11-12H,4,7,9-10,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRALIQAMJSFZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel compound that has garnered attention for its potential biological activities. Its unique structure, which includes a thieno[3,2-d]pyrimidine moiety and methoxy-substituted phenyl groups, suggests a range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.
- Molecular Formula : C21H25N3O4S2
- Molecular Weight : 447.6 g/mol
- CAS Number : 1252890-51-9
Antimicrobial Activity
Research has indicated that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition Studies : Compounds similar to this compound have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. In particular, pyrimidine derivatives have been reported to possess high activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 66 µM to 75 µg/mL depending on the specific structure and substituents present .
- Structure Activity Relationship (SAR) : The presence of hydrophobic substituents at specific positions on the aromatic rings enhances the antimicrobial efficacy of these compounds. For example, the introduction of methoxy groups at positions 3 and 4 on the phenyl ring significantly boosts activity against various microbial strains .
| Compound | Target Organisms | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 66 |
| Compound B | E. coli | 75 |
| Compound C | C. albicans | 50 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it was found to inhibit the proliferation of HeLa cells and other tumor cell lines through mechanisms involving apoptosis induction .
- Mechanistic Insights : The thieno[3,2-d]pyrimidine scaffold is known for its role in targeting specific enzymes involved in cancer cell metabolism and proliferation. This compound may inhibit key pathways such as those involving dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties:
- Cytokine Modulation : Research indicates that certain derivatives can modulate cytokine production in immune cells, potentially reducing inflammation . The specific effects on tumor necrosis factor-alpha (TNF-α) and interleukin levels are areas of ongoing investigation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Nassar et al. synthesized various thienopyrimidine derivatives and evaluated their antibacterial activity. The results showed that compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...} had significant bactericidal effects against both E. coli and S. aureus, with some derivatives outperforming standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Screening
In another investigation by Walid Fayad et al., a library of compounds including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...} was screened against multicellular spheroids representing tumor microenvironments. The compound exhibited promising results in reducing tumor viability compared to controls .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess antibacterial and antifungal activities against various pathogens such as Escherichia coli and Candida species. Studies suggest that the electron-withdrawing groups on the aromatic rings enhance these activities by optimizing the interaction with microbial targets .
Case Study: Antibacterial Screening
A study involving synthesized thieno[3,2-d]pyrimidine derivatives demonstrated that certain modifications led to enhanced antibacterial efficacy compared to standard antibiotics like trimethoprim. For instance, compounds with specific substituents showed up to 12,000 times greater potency against Staphylococcus aureus .
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold has been investigated for its potential as an anticancer agent. Compounds within this class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
Case Study: Inhibition of PI3K Pathway
Recent research highlighted a thieno[3,2-d]pyrimidine derivative that acts as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology. This compound demonstrated effectiveness in preclinical models of various cancers by inducing apoptosis in cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. Modifications at specific positions on the thieno[3,2-d]pyrimidine ring can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial potency |
| Alkyl substitutions | Enhanced anticancer efficacy |
| Aromatic ring modifications | Improved binding affinity to targets |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The thieno[3,2-d]pyrimidinone core distinguishes this compound from other pyrimidine derivatives. For example:
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () utilizes a dihydropyrimidinone ring without thiophene fusion. The absence of the fused thiophene reduces aromaticity and may decrease metabolic stability compared to the target compound .
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () employs a simpler pyrimidine ring with amino substituents. The diaminopyrimidine group enhances hydrogen-bonding capacity but lacks the electron-withdrawing effects of the thieno-fused system .
Substituent Analysis
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core, followed by functionalization with sulfanyl and acetamide groups. Key intermediates are monitored using thin-layer chromatography (TLC) and confirmed via 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For example, the sulfanyl linkage formation requires anhydrous conditions in polar aprotic solvents like DMF, with potassium carbonate as a base to facilitate nucleophilic substitution .
Q. What spectroscopic techniques are essential for confirming structural integrity?
- NMR Spectroscopy : 1H and 13C NMR are used to verify substituent positions (e.g., methoxyphenyl, propyl, and sulfanyl groups).
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Validates functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide and pyrimidinone moieties) .
Q. How does the compound’s solubility impact experimental design?
The compound is sparingly soluble in water but dissolves in DMSO or ethanol, requiring stock solutions in these solvents for biological assays. Precipitation issues in aqueous buffers can be mitigated with co-solvents like PEG-400 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar solvents (e.g., DMF, ethanol) enhance reactivity for sulfanyl group incorporation.
- Catalysts : Triethylamine or DMAP accelerates acyl transfer reactions.
- Temperature Control : Elevated temperatures (70–90°C) improve cyclization efficiency but require inert atmospheres to prevent oxidation .
- Scale-Up : Continuous flow reactors reduce side reactions in large-scale syntheses .
Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies (e.g., anti-inflammatory vs. anticancer activity) arise from substituent variations (e.g., methoxy vs. chloro groups on phenyl rings). Systematic structure-activity relationship (SAR) studies are recommended, using:
- Molecular Docking : To predict binding affinities for targets like COX-2 or EGFR.
- In Vitro Assays : Compare IC50 values in cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) .
Q. What mechanistic insights can be gained from studying its degradation under stress conditions?
- Hydrolysis : The acetamide bond is labile under acidic (pH < 3) or alkaline (pH > 10) conditions, monitored via HPLC.
- Photodegradation : UV exposure (254 nm) induces ring-opening in the thienopyrimidinone core, characterized by LC-MS .
Q. How do functional groups influence pharmacokinetic properties?
- Methoxy Groups : Enhance lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility.
- Sulfanyl Linker : Increases metabolic stability by resisting cytochrome P450 oxidation.
- Propyl Chain : Balances steric effects and target binding .
Q. What advanced analytical methods are used to validate interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to enzymes like kinases.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions.
- X-ray Crystallography : Resolves binding modes in enzyme active sites .
Methodological Considerations
Q. How to design a SAR study for derivatives of this compound?
- Substituent Variation : Systematically modify the phenyl (e.g., 3,4-dimethoxy → 4-chloro) and alkyl chains (propyl → pentyl).
- Biological Testing : Prioritize assays based on target hypotheses (e.g., apoptosis via caspase-3 activation for anticancer activity).
- Computational Modeling : Use QSAR to predict bioactivity and prioritize synthesis .
Q. What strategies mitigate spectral overlap in NMR characterization?
- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals in aromatic regions (δ 6.8–7.4 ppm).
- Deuterated Solvents : DMSO-d6 shifts proton signals for clearer integration .
Q. How to address batch-to-batch variability in biological assays?
- Purity Standards : Ensure >95% purity via preparative HPLC.
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).
- Replicate Experiments : Perform triplicate measurements with statistical validation (p < 0.05) .
Stability and Storage
- Short-Term Storage : -20°C in desiccated, amber vials to prevent photodegradation.
- Long-Term Stability : Lyophilization in PBS (pH 7.4) maintains integrity for >6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
